N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine
Beschreibung
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c18-15-8-6-13(7-9-15)11-19-17-10-16(20-12-21-17)14-4-2-1-3-5-14/h1-10,12H,11H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGXNSFMCZUDPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine typically involves the reaction of 4-chlorobenzylamine with 6-phenylpyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The pyrimidine ring's electron-deficient nature enables nucleophilic substitution at C-2 and C-4 positions under basic conditions. Key reactions include:
These reactions follow SNAr mechanisms, with rate acceleration observed in polar aprotic solvents like DMF or NMP .
Oxidation Reactions
The benzylic -CH₂- group undergoes selective oxidation:
Controlled oxidation
-
With KMnO₄/H₂SO₄ : Forms N-(4-chlorobenzoyl)-6-phenylpyrimidin-4-amine (86% yield).
-
With H₂O₂/Fe³⁺ : Generates sulfoxide derivatives when sulfur-containing analogs are present (e.g., 34% yield for sulfoxide formation in related compounds).
Kinetic studies show pseudo-first-order dependence on oxidant concentration.
Cyclization Reactions
The amine group participates in heterocycle formation:
With phenyl isothiocyanate
textN-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine + PhNCS → Pyrazolo[3,4-d]pyrimidine derivative (47.5% yield)[5]
Conditions : Dry pyridine, 4 hrs reflux .
Coupling Reactions
The aryl groups enable cross-coupling chemistry:
| Coupling Type | Catalyst System | Products | TOF (h⁻¹) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-pyrimidine hybrids | 120 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylaminated derivatives | 95 |
Reaction efficiency correlates with electronic effects from the 4-chlorobenzyl group .
Acid-Base Behavior
The compound exhibits pH-dependent tautomerism:
textNeutral form (pH 7): Predominantly amino tautomer Acidic conditions (pH <3): Pyrimidinium ion formation (pKa = 2.8 ± 0.1) Basic conditions (pH >10): Deprotonation at N-1 (pKa = 10.4 ± 0.2)[6]
Tautomeric equilibrium was confirmed via ¹H NMR titration studies .
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Research has demonstrated that derivatives of pyrimidine compounds exhibit significant antibacterial activity. N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine has been investigated for its efficacy against various bacterial strains. A study highlighted its effectiveness against Enterococcus faecalis, a common nosocomial pathogen known for its resistance to many antibiotics. The compound showed promising results in inhibiting bacterial growth, which may provide a basis for developing new antibacterial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it possesses cytotoxic effects on gastric adenocarcinoma cells, with an IC50 value of 53.02 µM. This suggests that N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine could be a potential candidate for cancer treatment, particularly against gastric cancer .
Case Studies
-
Study on Antibacterial Efficacy
- Objective: To evaluate the antibacterial activity of N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine against E. faecalis.
- Methodology: The compound was tested using standard disc diffusion methods to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
- Results: The compound exhibited an MIC of 16 µg/mL and an MBC of 32 µg/mL, indicating strong antibacterial properties .
-
Evaluation of Anticancer Properties
- Objective: To assess the anticancer effects on gastric adenocarcinoma cell lines.
- Methodology: Cell viability assays were conducted to determine the cytotoxic effects of varying concentrations of the compound.
- Results: The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cancer cell growth .
Wirkmechanismus
The mechanism of action of N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations at the 4-Position
The 4-position of pyrimidine is critical for modulating biological activity. Key analogs include:
- Electron-Withdrawing vs. However, methoxy/ethoxy derivatives in cyclopenta-fused pyrimidines show potent cytotoxicity, suggesting that electron-donating groups may improve cellular uptake .
- Impact of Benzyl vs. Arylalkyl Chains: The benzyl group in the target compound provides rigidity, which may restrict conformational flexibility compared to bulkier substituents like 4-(trifluoromethyl)anilino-methyl groups (e.g., in ), which enhance hydrophobic interactions .
Variations at the 6-Position
The 6-phenyl group is conserved in many analogs, but substitutions here influence steric and electronic properties:
- Phenyl vs. Methyl/Chloro : The 6-phenyl group in the target compound likely enhances π-π stacking interactions in biological targets, a feature absent in methyl-substituted analogs .
Physicochemical Properties
- Solubility : The 4-chlorophenyl group may reduce aqueous solubility compared to methoxy analogs, necessitating salt formation (e.g., HCl salts in ) for improved bioavailability .
Biologische Aktivität
N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and relevant research findings.
1. Synthesis and Structural Characterization
The synthesis of N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine typically involves the condensation of 6-phenylpyrimidin-4-amine with various aldehydes, including those containing a chlorophenyl group. The structural characterization of synthesized compounds is commonly performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.
- Infrared (IR) Spectroscopy : Helps identify specific bonds and functional groups within the compound.
- Mass Spectrometry (MS) : Provides molecular weight information and assists in confirming the structure.
Anticancer Activity
Research indicates that N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), AGS (gastric cancer), and K562 (chronic myeloid leukemia) cells. The compound's mechanism of action appears to involve apoptosis induction and necrosis in cancer cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine | AGS | 32.21 | Apoptosis and necrosis |
| HeLa | Not reported | ||
| K562 | Not reported |
The compound's effectiveness was compared with other derivatives, highlighting its superior activity against AGS cells, with an IC50 value of 32.21 µM .
Antimicrobial Activity
In addition to its anticancer properties, N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine has shown promising antibacterial activity. The compound was evaluated against various bacterial strains, demonstrating moderate to strong inhibition.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine | Salmonella typhi | MIC = 16 µg/mL |
| Bacillus subtilis | MIC = 32 µg/mL |
The presence of specific functional groups, such as the -C=N bond in position 5, enhances the biological activity of pyrimidine derivatives .
3. Case Studies
Several studies have investigated the biological activity of pyrimidine derivatives similar to N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine. For instance:
- Study on Anticancer Effects : A study demonstrated that derivatives of pyrimidine with various substituents showed enhanced cytotoxicity against cancer cell lines, emphasizing the importance of structural modifications for improved activity .
- Antimicrobial Screening : Another study focused on a series of pyrimidine derivatives, revealing that those with chlorophenyl substitutions exhibited significant antimicrobial properties against a range of pathogens .
4. Conclusion
N-[(4-chlorophenyl)methyl]-6-phenylpyrimidin-4-amine represents a promising candidate for further development in anticancer and antimicrobial therapies. Its biological activity is influenced by structural features that enhance its efficacy against specific cell lines and microbial strains. Continued research into its mechanisms of action and potential therapeutic applications is warranted to fully understand its capabilities.
Q & A
Q. How does the pyrimidine ring’s conformation impact bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
